4-[2-(2-Ethylphenoxy)ethyl]morpholine
Description
4-[2-(2-Ethylphenoxy)ethyl]morpholine is a morpholine derivative featuring an ethylphenoxyethyl side chain. Morpholine-based compounds are widely studied for their pharmacological and chemical properties, particularly in drug discovery and agrochemical applications. The ethyl group at the 2-position of the phenoxy ring likely influences lipophilicity, bioavailability, and receptor interactions compared to other substituents .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
4-[2-(2-ethylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C14H21NO2/c1-2-13-5-3-4-6-14(13)17-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3 |
InChI Key |
GSIZEUZYZVKMCQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCCN2CCOCC2 |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs of 4-[2-(2-Ethylphenoxy)ethyl]morpholine, highlighting substituent variations and their impacts:
Key Observations:
- Lipophilicity: Substituents significantly alter cLog P values. For example, the naphthyl group increases lipophilicity (cLog P = 4.2) compared to the unsubstituted phenyl group (cLog P = 3.2) . The ethyl group in this compound is expected to moderately enhance lipophilicity relative to the phenyl analog.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability and reactivity, making such derivatives useful in synthetic chemistry .
Pharmacological and Toxicological Profiles
- Anticancer Activity: A structurally related compound, 4-((2-(p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine, showed potent antitumor effects in rats, reducing tumor burden by 70% with minimal bone toxicity compared to retinoids . This suggests that ethylphenoxyethyl morpholine derivatives may balance efficacy and safety.
- Toxicity: The ethylphenoxyethyl side chain in related compounds is associated with dose-dependent weight loss and skin effects but avoids severe skeletal toxicity seen in retinoids .
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